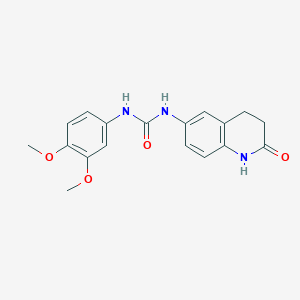
1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DU-1301, and it has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of 1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and its derivatives has led to the development of novel synthetic pathways and insights into their chemical behavior. For example, Phillips and Castle (1980) detailed the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines through reactions involving versatile intermediates, showcasing the compound's utility in generating a wide variety of chemical structures (Phillips & Castle, 1980). Similarly, the work by Krishnakumar et al. (2014) on the water-mediated, catalyst-free domino synthesis of related quinoline derivatives demonstrates the compound's role in facilitating efficient and environmentally friendly chemical reactions (Krishnakumar, Mandal, Khan, & Jeong, 2014).
Biological Activities and Potential Therapeutic Uses
Significant research has been conducted on the biological activities of this compound derivatives, highlighting their potential in medicinal chemistry and pharmacology. For instance, the study on tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives identified selective antagonists of the TRPM8 channel receptor, offering insights into their application as antiprostate cancer agents (De Petrocellis et al., 2016). Additionally, the design and synthesis of N-alkyl(anilino)quinazoline derivatives have shown promising DNA-binding capabilities, indicating potential applications in cancer therapy (Garofalo et al., 2010).
Metabolic Pathways and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of compounds like HM-30181, a P-glycoprotein inhibitor with a related structure, have provided valuable information on their metabolic pathways in rats, as well as their potential interactions and transformations within biological systems (Paek et al., 2006).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-7-5-13(10-16(15)25-2)20-18(23)19-12-4-6-14-11(9-12)3-8-17(22)21-14/h4-7,9-10H,3,8H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZKTQLAIZEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
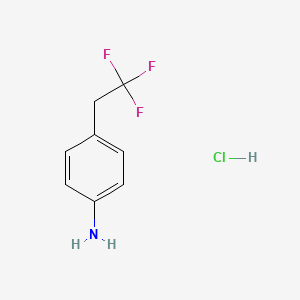
![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)
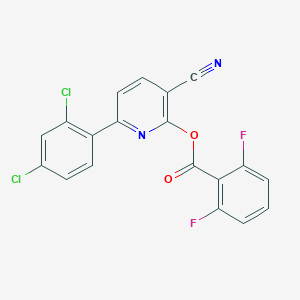
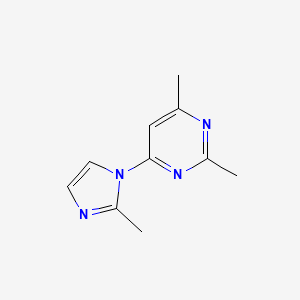

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)
![3-[(2-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2376614.png)
![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)

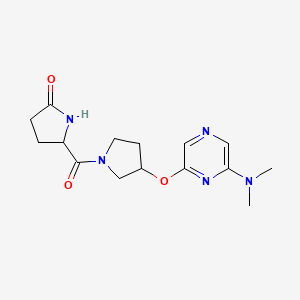
![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)

